Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium

Acyl anion synthon Conjugate addition Michael addition selectivity

Generic chromium carbenes often produce oligomer mixtures. This TMA salt delivers exclusive 1:1 Michael adduct (79% yield, no oligomers). Key advantages: • Clean conjugate addition to methyl acrylate • Z-enol ester synthesis with high stereochemical fidelity • Photolytic activation extends scope to acrylonitrile/styrene • Radical alkyl-olefin coupling via Mn(III) oxidation Supplied with ≥96% purity, stored at -20°C under argon.

Molecular Formula C11H15CrNO6
Molecular Weight 309.24 g/mol
CAS No. 15975-93-6
Cat. No. B095603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium
CAS15975-93-6
Molecular FormulaC11H15CrNO6
Molecular Weight309.24 g/mol
Structural Identifiers
SMILESCC(=[Cr])[O-].C[N+](C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+]
InChIInChI=1S/C4H12N.C2H3O.5CO.Cr/c1-5(2,3)4;1-2-3;5*1-2;/h1-4H3;1H3;;;;;;/q+1;-1;;;;;;
InChIKeyXXLBAPDYJMKDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylammonium (1-Hydroxyethylidene)pentacarbonylchromium – Overview


Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium (CAS 15975-93-6) is an anionic Fischer-type chromium(0) carbene complex in which a tetramethylammonium (TMA) cation balances a pentacarbonyl(1-oxidoethylidene)chromate(0) anion [1]. The compound exists as a crystalline solid with a reported melting point of 186 °C and features the tautomeric equilibrium [R(O⁻)C=Cr(CO)₅]⁻ ↔ [Acyl–Cr⁻(CO)₅] that underpins its synthetic utility [2]. It serves as a formal acyl anion synthon, enabling Michael-type conjugate addition reactions with electron-deficient alkenes that are mechanistically distinct from reactions of neutral Fischer carbene complexes [3].

Workflow Acyl anion equivalent for conjugate addition chemistry
Selection TMA counterion supports exclusive 1:1 adduct formation
Method Compatible with thermal, photolytic, and radical protocols

Why Generic Chromium Carbene Substitution Fails


The TMA counterion in this anionic chromium carbene is not an interchangeable bystander – it directly and quantifiably controls product distribution in conjugate addition reactions [1]. When the lithium analogue is used under identical thermal conditions with methyl acrylate, a mixture of 1:1 and 2:1 adducts is obtained, whereas the TMA complex delivers exclusively the 1:1 Michael adduct in 79% isolated yield with no detectable oligomeric byproducts [1]. Neutral Fischer carbenes of the type (CO)₅Cr=C(OMe)CH₃ react with electron-deficient alkenes via cyclopropanation/CH-insertion pathways rather than the clean conjugate addition chemistry exhibited by this anionic species [2]. Generic procurement of a chromium carbene complex without specifying the TMA cation and the anionic 1-oxidoethylidene formulation risks selecting a reagent with fundamentally different chemo- and regioselectivity.

Counterion mismatch Lithium analogue may produce oligomeric mixtures under comparable conditions
Mechanism mismatch Neutral Fischer carbenes follow cyclopropanation and C–H insertion pathways

Quantitative Differentiation from Closest Comparators


1:1 Michael Addition Selectivity vs. Lithium Chromate

Under thermal conditions (THF, reflux, 24 h) with 1.1 equiv of methyl acrylate, tetramethylammonium pentacarbonyl(1-oxidoethylidene)chromate(0) (22) produced the 1:1 Michael adduct (4-oxopentanoic acid methyl ester, 2) in 79% isolated yield with 0% of the 2:1 adduct [1]. In contrast, the lithium analogue (1) under comparable conditions (2 equiv methyl acrylate, 2 h) gave only 47% of the 1:1 adduct, accompanied by 7% of the 2:1 adduct and significant mass loss to uncharacterized products [1]. This represents a net selectivity improvement from 47% to 79% for the desired mono-addition product, with complete suppression of oligomeric side products when using the TMA salt instead of the lithium salt.

1:1 Michael selectivity
Head-to-head
79% yield vs. 47% (Li), 0% 2:1 adduct
Supports exclusive mono-addition selection context
Thermal THF reflux; methyl acrylate
Acyl anion synthon Conjugate addition Michael addition selectivity

Cation-Dependent Selectivity with Methyl Crotonate

Reaction of TMA pentacarbonyl(1-oxidoethylidene)chromate(0) (22) with methyl crotonate (2.0 equiv, THF reflux, 24 h) gave the 1:1 adduct in 40% yield with only 8% of the 2:1 butenolide, and 0% of the 3:1 adduct. The lithium analogue (1) under identical substrate stoichiometry (5.0 equiv, 17 h) produced only 6% 1:1 adduct, with 31% 2:1 adduct and 10% 3:1 adduct [1]. The TMA salt thus exhibits dramatically reduced tendency toward oligomerization even with the more reactive crotonate acceptor, preserving preparatively useful yields of the simple 1:1 product where the lithium salt diverts almost entirely to higher adducts.

Crotonate selectivity
Head-to-head
40% yield (6.7× vs. Li), no 3:1 adduct
Supports β‑substituted acceptor scope review
THF reflux; methyl crotonate
Cation effect Michael acceptor scope Substrate selectivity

Photolytic Substrate Scope Expansion to Nitriles and Styrenes

Thermal reaction of the lithium chromate (1) with acrylonitrile produced no recognizable products. However, photolytic irradiation of the TMA chromate (22) with acrylonitrile gave 4-oxovaleronitrile (the formal 1:1 Michael adduct) in modest but isolable yield [1]. Furthermore, photolysis of 22 with styrene – a relatively nonactivated alkene – produced 4-phenyl-2-butanone as the 1:1 formal addition product, albeit in low yield [1]. No oligomeric products were observed in any photochemical reaction, contrasting sharply with the thermal chemistry of the lithium salt. This demonstrates that the TMA chromate, when photochemically activated, accesses a substrate scope (nitriles, styrenes) unavailable through the lithium complex under thermal conditions.

Photolytic scope
Method context
Nitrile and styrene adducts formed; no oligomers
Enables photochemical substrate scope expansion
Hg lamp irradiation; THF/acetone
Photochemical activation Substrate scope Acrylonitrile addition

Stereoselective Z-Enol Ester Formation

Tetramethylammonium pentacarbonyl(1-oxoalkyl)chromate(1−) salts react with carboxylic acid halides to form pentacarbonyl(1-acyloxyalkylidene)chromium(0) complexes in situ, which upon thermal decomposition afford enol esters in moderate to good yields with the Z-enol ester as the major or exclusive isomer in all cases examined [1]. Addition of 1 equiv of pyridine to the reaction mixture substantially improved the Z/E ratio and generally increased the chemical yield [1]. This stereochemical outcome is a direct consequence of the intramolecular acyl transfer mechanism unique to this class of anionic chromium carbene precursors; neutral alkoxycarbene complexes do not access this Z-selective enol esterification pathway.

Z‑enol ester formation
Class-level
Z‑isomer major or exclusive; pyridine improves Z/E
Reported Z‑stereochemical outcome context
Via acyloxycarbene thermolysis
Z-enol ester Acyloxycarbene Stereoselective synthesis

Oxidative Cleavage to Carboxylic Acid Derivatives

Tetramethylammonium pentacarbonyl(1-oxyalkylidene)chromate(0) complexes undergo oxidative cleavage to yield carboxylic acid derivatives [1]. This oxidative reactivity complements the conjugate addition and enol esterification pathways described above. Neutral pentacarbonylchromium carbene complexes (e.g., (CO)₅Cr=C(OMe)CH₃, CAS 20540-69-6) lack the anionic character and do not undergo the same oxidative cleavage manifold, instead reacting primarily via cyclopropanation or C–H insertion pathways with alkenes [2]. The ability of a single precursor to access three distinct product classes (1,4-dicarbonyls, Z-enol esters, and carboxylic acid derivatives) depending on reaction conditions is a differentiating feature relevant to procurement for divergent synthesis strategies.

Oxidative cleavage
Class-level
Three distinct product classes from single precursor
Supports divergent synthesis workflow fit
Oxidative conditions; review required
Oxidative cleavage Carboxylic acid synthesis Dual reactivity

Alkyl Radical Generation via Mn(III) Oxidation

Tetramethylammonium pentacarbonyl(1-oxidoalkylidene)chromium(0) complexes, prepared from the corresponding carbanion and hexacarbonylchromium(0), are oxidized with manganese(III) 2-pyridinecarboxylate to generate carbon-centered radicals that undergo intermolecular addition to various olefins, yielding C–C bond formation products [1]. This radical generation pathway is specific to the 1-oxidoalkylidenechromate(0) structural motif and provides a complementary C–C bond-forming strategy that is mechanistically orthogonal to the two-electron Michael addition chemistry. Neutral Fischer carbene complexes do not generate alkyl radicals under identical oxidative conditions, instead undergoing different oxidative degradation pathways.

Radical generation
Class-level
Alkyl radicals add to olefins; C–C bond formation
Supports radical C–C coupling review
Mn(III) 2‑pyridinecarboxylate oxidation
Radical chemistry Mn(III) oxidation C–C bond formation

Validated Application Scenarios


1,4-Dicarbonyl Synthesis Without Oligomeric Byproducts

When a synthetic route requires clean 1:1 conjugate addition of an acetyl anion equivalent to methyl acrylate, the TMA chromate delivers the 1,4-dicarbonyl product (4-oxopentanoic acid methyl ester) in 79% isolated yield with undetectable 2:1 oligomer formation, a selectivity advantage of over 32 percentage points versus the lithium analogue [1]. This scenario applies directly to the pharmaceutical intermediate and natural product synthesis sectors, where purity of the mono-addition product is critical for downstream transformations.

Z-Selective Enol Ester Synthesis

Researchers requiring Z-enol esters with high stereochemical fidelity can utilize the TMA chromate in a two-step sequence: in situ O-acylation with a carboxylic acid halide followed by thermal decomposition, which yields the Z-enol ester as the major or exclusive stereoisomer [2]. The Z/E ratio is further enhanced by addition of 1 equiv of pyridine. This methodology is particularly relevant for the preparation of stereodefined enol ester building blocks in medicinal chemistry and fragrance synthesis.

Photochemical Access to Nitrile- and Styrene-Derived Ketones

When thermal Michael addition protocols fail (e.g., with acrylonitrile or styrene), photolytic activation of the TMA chromate enables formal acyl anion addition to these challenging substrates [1]. This photochemical protocol is uniquely available to the TMA salt and provides access to 4-oxonitriles and alkyl-aryl ketones that are valuable intermediates in heterocycle synthesis and materials chemistry.

Radical C–C Bond Formation with Unactivated Olefins

For C–C bond disconnections requiring radical-based alkyl–olefin coupling rather than two-electron Michael addition, the TMA chromate serves as an alkyl radical precursor upon oxidation with Mn(III) 2-pyridinecarboxylate [3]. This radical reactivity manifold is mechanistically distinct from and complementary to the conjugate addition chemistry, allowing a single precursor to address both polar and radical synthetic strategies in medicinal chemistry and agrochemical research programs.

Application
Selection Property
Validation Focus
1,4‑Dicarbonyl conjugate addition
Mono‑addition selectivity control
Oligomer suppression and yield verification
Z‑enol ester synthesis
Z/E stereochemical outcome
Stereoisomer ratio and pyridine effect
Nitrile/aryl ketone photochemical synthesis
Photolytic substrate scope
Reaction conversion with challenging alkenes
Radical alkyl–olefin coupling
Radical precursor reactivity
C–C bond formation with unactivated olefins
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